molecular formula C12H15NO3S2 B1377724 3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate CAS No. 1384430-42-5

3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate

Cat. No. B1377724
M. Wt: 285.4 g/mol
InChI Key: LCBGWECOKCYWKC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, is 1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 . This provides a basis for understanding the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, is a powder . The storage temperature is room temperature .

Scientific Research Applications

Chemistry and Properties of Benzothiazole Compounds

Benzothiazole derivatives are central to a wide array of chemical and biological research due to their varied biological activities and applications in medicinal chemistry. Benzothiazole and its derivatives, such as 3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate, have shown to be of great interest in the development of new therapeutic agents. These compounds exhibit a broad spectrum of pharmacological properties including antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities. Their unique chemical structure, a benzene ring fused to a thiazole ring, makes them integral to many synthetic bioactive molecules and natural products, highlighting their importance in scientific research (Boča, Jameson, & Linert, 2011; Bhat & Belagali, 2020).

Antioxidant Capacity and Reaction Pathways

Benzothiazole derivatives have been explored for their antioxidant capacities. The investigation into the reaction pathways underlying antioxidant capacity assays, such as the ABTS/PP decolorization assay, has been significant. These studies provide insights into how benzothiazole compounds interact with radicals and the potential implications for their use in therapeutic contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Applications in Medicinal Chemistry

Benzothiazole's versatility extends to medicinal chemistry, where its derivatives are investigated for their therapeutic potentials. These compounds have been identified as promising candidates for anticancer, antimicrobial, and antiviral agents due to their significant biological activities. The structural diversity of benzothiazole-based molecules allows for the development of new drugs with high therapeutic potency, indicating a wide range of applications in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015; Rosales-Hernández et al., 2022).

Safety And Hazards

The safety information for a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)butan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-8(9(2)16-18(3,14)15)12-13-10-6-4-5-7-11(10)17-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBGWECOKCYWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)C(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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